N-(3-bromophenyl)-2-methoxybenzamide

Antibacterial screening Gram-positive pathogens Benzamide SAR

Regioisomeric ambiguity in benzamide sourcing compromises SAR and antibacterial screening reproducibility. N-(3-bromophenyl)-2-methoxybenzamide resolves this with a defined substitution geometry: • Confirmed E. faecalis inhibition (IC50 = 3.19 μM), enabling baseline activity measurement for lead optimization. • Ortho-methoxy, meta-bromo substitution yields LogP 3.783, ideal as a high-lipophilicity reference in permeability assays. • Aryl bromide enables Pd-catalyzed cross-couplings for library expansion; scaffold also compatible with kinase/PARP probe profiling. Supplied with rigorous QC (HPLC, NMR) for batch-to-batch consistency.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
Cat. No. B336661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-methoxybenzamide
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C14H12BrNO2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17)
InChIKeyWUNXARCUVRHWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-2-methoxybenzamide: Chemical Identity & Specifications


N-(3-Bromophenyl)-2-methoxybenzamide (CAS: 304672-92-2) is a synthetic benzamide derivative with the molecular formula C14H12BrNO2 and a molecular weight of 306.15 g/mol . The compound features a 2-methoxybenzamide core substituted with a 3-bromophenyl group on the amide nitrogen, resulting in calculated physicochemical parameters including a LogP of 3.783 and a topological polar surface area (TPSA) of 38.33 Ų . This benzamide scaffold is recognized in medicinal chemistry literature as a pharmacophore for enzyme inhibition, particularly in the context of poly(ADP-ribose) polymerase (PARP) modulation and kinase-targeted drug discovery programs . The bromophenyl moiety provides a synthetic handle amenable to metal-catalyzed cross-coupling transformations, positioning the compound as both a biological probe candidate and a versatile intermediate for further derivatization .

Benzamide pharmacophore suitable for PARP and kinase target engagement studies

Aryl bromide enables metal-catalyzed cross-coupling derivatization

Supports antimicrobial screening as a moderate-activity hit compound

N-(3-Bromophenyl)-2-methoxybenzamide: Substitution Risks with Unvalidated Analogs


Benzamide derivatives sharing the C14H12BrNO2 formula exhibit markedly divergent biological and physicochemical profiles depending on the precise positioning of bromine and methoxy substituents. Regioisomeric variation—such as relocating the bromine atom from the 3-position to the 2- or 4-position of the phenyl ring, or shifting the methoxy group between ortho, meta, and para orientations—produces compounds with distinct LogP values, hydrogen-bonding capacities, and steric configurations that fundamentally alter target engagement and metabolic stability [1][2]. In antibacterial screening contexts, structurally analogous benzamides display IC50 values spanning orders of magnitude against identical bacterial strains, underscoring that activity is not a class-level property but a function of specific substitution geometry [3]. For procurement decisions in SAR-driven medicinal chemistry or focused biological screening, substituting N-(3-bromophenyl)-2-methoxybenzamide with an incompletely characterized regioisomer introduces uncontrolled variables that compromise data reproducibility and confound structure-activity correlation analyses.

Regioisomeric variation alters target engagement

Relocating bromine or methoxy substituents changes LogP, hydrogen-bonding capacity, and steric profiles, which may fundamentally shift biological activity and metabolic stability.

Antibacterial activity is substitution-specific, not class-level

Structural analogs exhibit widely divergent IC50 values; substituting with an unvalidated regioisomer can introduce uncontrolled variables that compromise SAR reproducibility.

N-(3-Bromophenyl)-2-methoxybenzamide: Performance vs. Closest Analogs


Antibacterial Activity Against Enterococcus faecalis

N-(3-Bromophenyl)-2-methoxybenzamide exhibits moderate antibacterial activity against Enterococcus faecalis CECT 481, with a measured IC50 value of 3.19 μM (3.19E+3 nM) in a microbial growth inhibition assay [1]. This represents an activity level approximately one order of magnitude less potent than optimized antibacterial benzamide leads targeting FtsZ or FabI that achieve sub-micromolar IC50 values, yet substantially more active than completely inactive benzamide congeners identified in broader SAR campaigns [2]. The measured potency positions the compound as a tractable starting point for structural optimization, where modifications to the bromophenyl or methoxybenzamide moieties may yield improved antibacterial candidates.

Antibacterial IC50
Assay context
3.19 µM (3,190 nM)
Supports antimicrobial screening context
Moderate hit vs E. faecalis CECT 481; requires lead optimization
Antibacterial screening Gram-positive pathogens Benzamide SAR Enterococcus faecalis

Lipophilicity Advantage Over 4-Methoxy Regioisomer

N-(3-Bromophenyl)-2-methoxybenzamide exhibits a calculated LogP value of 3.783 . In comparison, the 4-methoxy regioisomer N-(3-bromophenyl)-4-methoxybenzamide displays a calculated LogP of 3.6, while the positional isomer 2-bromo-N-(3-methoxyphenyl)benzamide shows a LogP of 3.68 [1]. The 2-methoxy substitution confers the highest lipophilicity among the compared regioisomers, which correlates with enhanced passive membrane permeability but may also increase plasma protein binding and CYP-mediated metabolic clearance. This quantifiable difference in a key drug-likeness parameter provides a rational basis for selecting the 2-methoxy variant over regioisomeric alternatives when cellular penetration is prioritized in assay design.

LogP Comparison
Calculated
Target: 3.783 vs 3.6–3.68 for regioisomers
Higher lipophilicity may support membrane permeability profiling
Predicted values; experimental verification advised
Physicochemical profiling LogP comparison Membrane permeability Drug-likeness

Polar Surface Area and CNS Penetration Potential

The topological polar surface area (TPSA) of N-(3-bromophenyl)-2-methoxybenzamide is calculated as 38.33 Ų . This value is consistent across structurally analogous bromophenyl-methoxybenzamide regioisomers, with 3-bromo-2-methoxy-N-phenylbenzamide reporting 38.3 Ų and 2-bromo-N-(3-methoxyphenyl)benzamide reporting 38 Ų [1][2]. All compared compounds fall substantially below the widely accepted 60-70 Ų threshold commonly associated with favorable passive blood-brain barrier (BBB) penetration and the 140 Ų ceiling for oral bioavailability. The consistency of TPSA across this compound series indicates that BBB penetration potential is not the primary differentiator among these analogs; rather, the site of bromine substitution governs metabolic soft spots and target-binding geometry.

TPSA Analysis
Calculated
38.33 Ų; all analogs ≤38.3 Ų
Class-level CNS permeability property, not regioisomer-specific
Prioritize metabolic stability over BBB penetration differences
TPSA analysis Blood-brain barrier permeability CNS drug-likeness Physicochemical benchmarking

N-(3-Bromophenyl)-2-methoxybenzamide: Validated Application Scenarios


Antibacterial Hit-to-Lead for Gram-Positive Pathogens

Based on the quantified IC50 of 3.19 μM against Enterococcus faecalis CECT 481 [1], N-(3-bromophenyl)-2-methoxybenzamide serves as a chemically tractable hit compound for antibacterial lead optimization. The moderate potency provides a measurable activity window that allows detection of both potency-enhancing and potency-diminishing structural modifications during SAR exploration. The bromine atom at the 3-position of the phenyl ring offers a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of substituent effects on antibacterial potency and spectrum .

Lipophilicity-Driven Permeability Control Compound

The elevated LogP value of 3.783 relative to regioisomeric benzamides (3.6-3.68) positions N-(3-bromophenyl)-2-methoxybenzamide as a high-lipophilicity reference compound in cellular permeability assay panels. When benchmarked against the more polar 4-methoxy regioisomer (LogP = 3.6), this compound enables quantitative assessment of how incremental lipophilicity differences affect intracellular target engagement, compound retention in lipid membranes, and susceptibility to P-glycoprotein-mediated efflux. This paired comparison supports the rational design of benzamide derivatives with optimized permeability-efflux balance.

Benzamide Library Diversification via Cross-Coupling

The 3-bromophenyl substituent provides a reactive aryl bromide moiety amenable to metal-catalyzed cross-coupling transformations, including Suzuki-Miyaura coupling with boronic acids, Buchwald-Hartwig amination, and Sonogashira alkynylation . This synthetic versatility enables the generation of structurally diverse benzamide libraries for high-throughput screening against multiple biological targets. The 2-methoxybenzamide core retains the hydrogen-bonding capacity (one donor, two acceptors) and planar aromatic geometry associated with ATP-competitive kinase inhibition and PARP enzyme modulation , supporting parallel screening across oncology-relevant target classes.

Pharmacophore Reference for Kinase and PARP Screening

The 2-methoxybenzamide scaffold is recognized as a privileged pharmacophore in the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) modulators . N-(3-Bromophenyl)-2-methoxybenzamide serves as a structurally defined reference compound for establishing baseline binding parameters and validating assay conditions in target-based screening campaigns. Its unoptimized structure—lacking the extended substituents and solubilizing groups characteristic of advanced leads—provides a minimal pharmacophore benchmark against which the binding contributions of additional functional groups can be quantitatively assessed.

Application
Selection Property
Validation Focus
Antimicrobial screening hit for Gram-positive bacteria
Quantifiable activity window for SAR exploration
Confirm potency against target strain panel
Lipophilicity-driven permeability profiling
Higher LogP among regioisomers supports permeability studies
Benchmark intracellular target engagement vs. more polar analogs
Synthetic intermediate for cross-coupling diversification
Reactive aryl bromide handle
Generate benzamide libraries by Suzuki, Buchwald-Hartwig, etc.
Kinase/PARP pharmacophore reference
Minimal benzamide pharmacophore benchmark
Validate assay conditions for target-based screening

Technical Documentation Hub

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48 linked technical documents
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